N-[(2,4,5-trimethoxyphenyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine
Description
N-[(2,4,5-trimethoxyphenyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a trimethylpyrazolyl group
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-11(18-12(2)20-21(4)13(18)3)19-10-14-8-16(23-6)17(24-7)9-15(14)22-5/h8-9,11,19H,10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCFEBISMOOIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NCC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 2,4,5-trimethoxybenzaldehyde, undergoes a reductive amination reaction with an appropriate amine to form the intermediate.
Pyrazole Formation: The intermediate is then reacted with 1,3,5-trimethylpyrazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the pyrazole moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of trimethoxyphenyl and pyrazole groups on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-[(2,4,5-trimethoxyphenyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The pyrazole moiety may also contribute to the compound’s overall activity by stabilizing interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in the amine structure.
1-(2,4,5-Trimethoxyphenyl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of an amine.
Uniqueness
N-[(2,4,5-trimethoxyphenyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine is unique due to the combination of the trimethoxyphenyl and trimethylpyrazolyl groups, which may confer distinct biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
